Adverse Event Profile: Benznidazole Demonstrates 19% Lower Incidence, 59% Shorter Duration, and 48% Milder Severity Than Nifurtimox
In a direct head-to-head clinical study (n=236) conducted in Colombian indigenous communities (2018-2020), benznidazole exhibited a significantly more favorable adverse event (AE) profile compared to nifurtimox. At least one AE occurred in 79 of 121 patients (65%) receiving BNZ versus 96 of 115 patients (84%) receiving NFX, representing an absolute risk reduction of 19 percentage points [1]. The average duration of AEs was 0.7 days (SD=1.4) for BNZ compared to 1.7 days (SD=1.5) for NFX (p<0.001), with 69% of BNZ cases resolving within one day versus only 31% of NFX cases [1]. AE severity, quantified using a standardized intensity scale, was 1.1 (SD=0.38) for BZN versus 2.1 (SD=0.58) for NFX (p<0.001). All treatment discontinuations due to AEs (n=2) occurred exclusively in the NFX group [1]. A separate single-center retrospective study (Boston, 2016-2024) corroborated the differential gastrointestinal toxicity: NFX was associated with GI side effects in 91.3% of patients (21/23) compared to 45.8% (38/83) with BNZ [2].
| Evidence Dimension | Adverse event incidence, duration, severity, and gastrointestinal toxicity |
|---|---|
| Target Compound Data | BNZ: AE incidence 65% (79/121); mean AE duration 0.7 days (SD 1.4); mean AE severity 1.1 (SD 0.38); GI AEs 45.8% (38/83); discontinuation due to AE 0% |
| Comparator Or Baseline | Nifurtimox (NFX): AE incidence 84% (96/115); mean AE duration 1.7 days (SD 1.5); mean AE severity 2.1 (SD 0.58); GI AEs 91.3% (21/23); discontinuation due to AE 2 patients |
| Quantified Difference | Absolute risk reduction 19% for AE incidence; 59% shorter AE duration; 48% lower AE severity score; 45.5 percentage-point lower GI AE rate; p<0.001 for duration and severity |
| Conditions | Human clinical study, Chagas disease patients, observed therapy, Colombian indigenous communities, 2018-2020 cohorts |
Why This Matters
Superior tolerability directly translates to higher treatment completion rates and reduced clinical management burden, making BNZ the preferred first-line selection for procurement in both endemic and non-endemic settings.
- [1] Kann S, Zabala-Monterroza W, García C, et al. Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. J Clin Med. 2024;13(9):2565. View Source
- [2] Bourque D, et al. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion. Boston Medical Center. 2025. View Source
